Losoxantrone

Topoisomerase II inhibition Cytostatic potency NCI-60 panel

Losoxantrone addresses the need for a benchmark anthrapyrazole in topoisomerase II research, offering a defined potency gradient versus mitoxantrone and doxorubicin. It enables dissection of differential organ toxicities and serves as a reference standard for SAR studies. - NCI-60 rank order: mitoxantrone > doxorubicin > losoxantrone, enabling dose-response studies【Local Differentiation Evidence†L1-L30】 - IC50 range of 0.1-45.2 μM across four cell lines provides a robust baseline for analog evaluation【Local Differentiation Evidence†L1-L30】 - Triphasic clearance profile suitable for multi-compartmental PK model development【Local Differentiation Evidence†L1-L30】

Molecular Formula C22H27N5O4
Molecular Weight 425.5 g/mol
CAS No. 88303-60-0
Cat. No. B1675152
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLosoxantrone
CAS88303-60-0
Synonyms7-hydroxy-2(2-((2-hydroxyethyl) amino) ethyl)5-(2-((2-hydroxyethyl)amino)ethyl)amino anthra(1,9-cd)pyrazole-6(2H)-one
anthrapyrazolone
Biantrazole
CI 941
CI-941
DuP 941
DUP-941
losoxantrone
NSC 357885
PD 113785
Molecular FormulaC22H27N5O4
Molecular Weight425.5 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)O)C(=O)C3=C(C=CC4=C3C2=NN4CCNCCO)NCCNCCO
InChIInChI=1S/C22H27N5O4/c28-12-9-23-6-7-25-15-4-5-16-20-19(15)22(31)18-14(2-1-3-17(18)30)21(20)26-27(16)11-8-24-10-13-29/h1-5,23-25,28-30H,6-13H2
InChIKeyYROQEQPFUCPDCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Losoxantrone (CAS 88303-60-0): Anthrapyrazole Topoisomerase II Inhibitor and Mitoxantrone Analog for Oncology Research Procurement


Losoxantrone (DuP 941, CI-941) is an anthrapyrazole antineoplastic agent and a structural analog of mitoxantrone [1]. It functions as a DNA intercalator and topoisomerase II inhibitor, inducing both single- and double-stranded DNA breaks, thereby inhibiting DNA replication and repair as well as RNA and protein synthesis [2]. Developed to circumvent the cumulative cardiotoxicity associated with anthracyclines like doxorubicin, losoxantrone exhibits potent cytotoxic activity across a broad range of tumor cell lines [3]. The compound's molecular formula is C22H27N5O4 with a molecular weight of 425.48 g/mol .

Why Losoxantrone Cannot Be Interchanged with Other Anthrapyrazoles or Topoisomerase II Inhibitors: Evidence for Differential Selection


Despite being an analog of mitoxantrone and sharing a topoisomerase II inhibition mechanism with other anthrapyrazoles and anthracyclines, losoxantrone exhibits distinct quantitative profiles that preclude generic substitution [1]. Key differences include its specific rank order of cytostatic potency relative to mitoxantrone and doxorubicin, its unique cardiotoxicity and renal toxicity profiles in comparative animal models, and its distinct pharmacokinetic behavior characterized by triphasic clearance [2][3]. Furthermore, within the anthrapyrazole subclass, losoxantrone demonstrates superior in vitro potency against multiple cell lines [4]. These measurable differences in potency, toxicity, and pharmacokinetics dictate its specific utility in research applications and differentiate it from its closest analogs.

Losoxantrone Differentiation Evidence: Quantified Performance Gaps Against Mitoxantrone, Doxorubicin, and Anthrapyrazole Analogs


Cytostatic Potency Ranking Among Topoisomerase II Inhibitors: Losoxantrone vs. Mitoxantrone and Doxorubicin

In the NCI preclinical antitumor drug discovery screen, losoxantrone's cytostatic potency was ranked in direct comparison to other topoisomerase II inhibitors. The decreasing order of potency was: mitoxantrone > doxorubicin, with doxorubicin being slightly greater than DuP 941 (losoxantrone), followed by azatoxin, DuP 937, amsacrine, and VP-16 [1].

Topoisomerase II inhibition Cytostatic potency NCI-60 panel

Intra-Class Cytotoxic Potency: Losoxantrone vs. Other Anthrapyrazole Analogs

In a structure-activity study comparing nine novel anthrapyrazole analogues and two clinically tested compounds (losoxantrone and piroxantrone) across four cell lines (human breast carcinoma, head and neck squamous cell carcinoma, leukemia, and Chinese hamster ovary), losoxantrone was the most potent of all anthrapyrazole analogues studied, with IC50 values ranging from 0.1 to 45.2 μM across the panel [1].

Anthrapyrazole Cytotoxicity IC50

Comparative Cardiotoxicity Profile: Losoxantrone vs. Doxorubicin and Piroxantrone in Spontaneously Hypertensive Rats

In a chronic toxicity study in spontaneously hypertensive rats (SHR), the cardiac lesions induced by losoxantrone and doxorubicin were significantly more severe than those produced by piroxantrone, as assessed by Billingham scores [1]. This finding contradicts the theoretical expectation of reduced cardiotoxicity for losoxantrone and demonstrates a differential safety profile relative to other anthrapyrazoles like piroxantrone.

Cardiotoxicity Anthracycline Preclinical toxicology

Comparative Renal and Gastrointestinal Toxicity: Losoxantrone vs. Doxorubicin

The same SHR chronic toxicity study revealed a differentiated toxicity profile for losoxantrone in non-cardiac tissues. The renal lesions induced by losoxantrone were less severe than those produced by doxorubicin, and losoxantrone-induced intestinal alterations (denudation of epithelial layer and inflammatory cellular infiltration) were also less severe than those occurring after doxorubicin treatment [1].

Nephrotoxicity Gastrointestinal toxicity Safety pharmacology

Distinct Pharmacokinetic Profile: Losoxantrone Exhibits Triphasic Clearance with Significant Interpatient Variability

A Phase I study of losoxantrone in combination with cyclophosphamide in patients with refractory solid tumors revealed that losoxantrone pharmacokinetics are characterized by linear kinetics and triphasic clearance, with significant interpatient variability [1]. This specific PK profile has implications for dosing strategies and therapeutic drug monitoring.

Pharmacokinetics Clearance Phase I clinical trial

Defined Research Applications for Losoxantrone Derived from Quantitative Differentiation Evidence


Preclinical Efficacy Studies Requiring a Mitoxantrone Analog with Reduced Potency but Similar Mechanism

For researchers seeking to investigate the effects of topoisomerase II inhibition but desiring a compound with slightly lower cytostatic potency than mitoxantrone or doxorubicin, losoxantrone is the optimal choice. Its rank order in the NCI-60 panel (mitoxantrone > doxorubicin > losoxantrone) provides a clear potency gradient for dose-response studies [1].

Comparative Toxicology Studies Focusing on Organ-Specific Toxicity Profiles

Losoxantrone is indicated for experiments designed to dissect differential organ toxicities among anthracyclines and anthrapyrazoles. The SHR model data, showing losoxantrone and doxorubicin have comparable cardiac toxicity but losoxantrone has reduced renal and gastrointestinal toxicity relative to doxorubicin, makes it a valuable tool for studying mechanisms of off-target damage [2].

Structure-Activity Relationship (SAR) Investigations of the Anthrapyrazole Scaffold

Given its status as the most potent anthrapyrazole analogue identified in a panel of 11 compounds, losoxantrone serves as the benchmark compound for SAR studies aimed at optimizing the cytotoxic activity of this chemical class. Its IC50 range of 0.1–45.2 μM across four cell lines provides a robust baseline for evaluating new analogs [3].

Pharmacokinetic Modeling of Triphasic Drug Clearance

The established triphasic clearance profile of losoxantrone, characterized in Phase I trials, makes it a suitable candidate for developing and validating pharmacokinetic models that require a drug with complex, multi-compartmental elimination kinetics. This is particularly relevant for studies involving high interpatient variability in drug exposure [4].

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